2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

Description

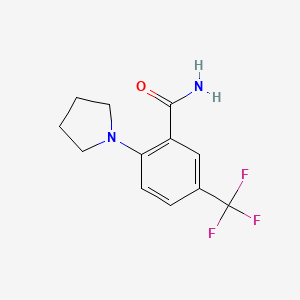

Properties

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWAIKULLYRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive chemical profile of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, a compound of significant interest to researchers in medicinal chemistry and drug development. This molecule integrates three key structural motifs: a robust benzamide core, a privileged pyrrolidine heterocycle, and an electron-withdrawing trifluoromethyl group. This unique combination suggests potential applications in various therapeutic areas, particularly as a scaffold for kinase inhibitors, GPCR modulators, and other targeted therapies. This document details its proposed synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and stability, offering field-proven insights and methodologies for its investigation and application.

Introduction: A Scaffold of Therapeutic Potential

The rational design of novel therapeutic agents often relies on the strategic combination of well-characterized structural motifs to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The molecule this compound is a prime example of such a design, merging three components known for their value in medicinal chemistry.

-

The Benzamide Scaffold: Benzamide and its derivatives are fundamental components in a vast array of pharmaceuticals.[1][2] The amide bond is a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor, making it crucial for molecular recognition at biological targets. Benzamide derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]

-

The Pyrrolidine Ring: The five-membered pyrrolidine ring is a "privileged scaffold" in drug discovery.[3] Its non-planar, three-dimensional structure allows for the efficient exploration of pharmacophore space, contributing favorably to the stereochemistry and binding affinity of a molecule.[3][4] This saturated heterocycle is a cornerstone of numerous approved drugs, valued for its ability to improve solubility and metabolic stability.

-

The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's potency and pharmacokinetic profile. The high electronegativity and lipophilicity of the CF₃ group can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and enhance binding affinity to target proteins.[5] In the context of the benzamide scaffold, it is a critical component of many targeted cancer therapies, including kinase inhibitors.[5]

This guide synthesizes available chemical knowledge to provide a detailed, actionable overview of this compound for researchers aiming to leverage its unique chemical properties.

Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. A logical and efficient pathway to synthesize this compound can be designed starting from the commercially available precursor, 2-amino-5-(trifluoromethyl)benzoic acid.[6][7] The proposed synthesis involves a two-step process: a Buchwald-Hartwig amination followed by an amide coupling.

Proposed Synthetic Pathway

The chosen pathway leverages well-established, high-yield reactions that are common in pharmaceutical development for their reliability and tolerance of diverse functional groups.

-

Step 1: Buchwald-Hartwig Amination. The first key transformation is the introduction of the pyrrolidine ring onto the benzene core. While a nucleophilic aromatic substitution on a fluoro-substituted precursor is possible, a more versatile approach for creating the C-N bond involves a palladium-catalyzed cross-coupling reaction. Starting with 2-bromo-5-(trifluoromethyl)benzoic acid, the pyrrolidine moiety can be installed using a Buchwald-Hartwig amination. This reaction is chosen for its high efficiency in coupling amines with aryl halides, even those bearing electron-withdrawing groups.

-

Step 2: Amide Formation. The resulting 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is then converted to the primary amide. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[8] Alternatively, modern peptide coupling reagents such as Propanephosphonic acid anhydride (T3P) can be used to directly couple the carboxylic acid with an ammonia source in a one-pot procedure, often providing cleaner reactions and higher yields.[9]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Causality Statement: This protocol is designed for high fidelity and scalability. The choice of T3P as a coupling agent in Step 2 is deliberate; it is known for its low epimerization risk, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification compared to carbodiimide-based reagents.

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

-

To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane, followed by pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic phase with 1 M HCl. The product should precipitate or remain in the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as ethyl acetate or dichloromethane in a round-bottom flask under argon.

-

Add a suitable base, such as N,N-diisopropylethylamine (DIEA, 2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq).

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by TLC or LC-MS.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final compound.

Physicochemical Properties

The physicochemical properties of the title compound are predicted based on its structure and data from analogous compounds. These properties are critical for predicting its behavior in biological systems and for designing appropriate formulations.

| Property | Value (Predicted) | Rationale & Commentary |

| Molecular Formula | C₁₂H₁₃F₃N₂O | Derived from the chemical structure. |

| Molecular Weight | 274.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for substituted benzamides.[1] |

| Melting Point | 150-170 °C | Based on similar structures like 2-(trifluoromethyl)benzamide (160-164 °C).[10] The pyrrolidine group may slightly lower this range. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The polar amide and pyrrolidine groups offer some aqueous solubility, but the trifluoromethylphenyl core increases lipophilicity.[1][11] |

| LogP | ~2.5 ± 0.5 | The trifluoromethyl group significantly increases the octanol-water partition coefficient compared to a non-substituted benzamide. |

| pKa | ~14-15 (Amide N-H), ~9-10 (Pyrrolidine N, conjugate acid) | The amide proton is weakly acidic. The pyrrolidine nitrogen is basic and will be protonated under physiological pH. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Caption: Key structural features and their expected spectroscopic signals.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three protons on the benzene ring are expected to appear in the δ 7.0-8.0 ppm range. The proton ortho to the amide will likely be a doublet, the proton ortho to the CF₃ group a doublet, and the proton between the two groups a doublet of doublets.

-

Amide Protons (-CONH₂): Two broad singlets, often diastereotopic, are expected in the δ 7.0-8.5 ppm range, which may exchange with D₂O.

-

Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen (α-protons) are expected around δ 3.2-3.5 ppm as a triplet. The protons on the β-carbons will appear further upfield, around δ 1.9-2.1 ppm as a multiplet.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: Expected around δ 168-172 ppm.

-

Aromatic Carbons: Six distinct signals between δ 115-150 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet signal expected around δ 120-125 ppm.

-

Pyrrolidine Carbons: α-carbons around δ 48-52 ppm and β-carbons around δ 25-28 ppm.

-

-

¹⁹F NMR Spectroscopy: A sharp singlet is expected around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety.

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands around 3350 cm⁻¹ (asymmetric) and 3170 cm⁻¹ (symmetric) for the primary amide.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1670 cm⁻¹.

-

C-F Stretching: Strong, characteristic bands in the 1350-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at m/z 274.

-

Fragmentation: Key fragmentation patterns would include the loss of the pyrrolidine ring, loss of the amide group, and cleavage of the trifluoromethyl group.

-

Reactivity and Chemical Stability

Understanding the reactivity profile is crucial for handling, storage, and predicting potential drug-drug interactions.

-

Amide Bond Stability: The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions with heating. The steric hindrance from the ortho-pyrrolidine group may slightly decrease the rate of hydrolysis compared to an unsubstituted benzamide.

-

Aromatic Ring Reactivity: The benzene ring is substituted with both an electron-donating group (pyrrolidine) and a strong electron-withdrawing group (trifluoromethyl). This makes predicting the regioselectivity of further electrophilic aromatic substitution complex, though positions ortho and para to the pyrrolidine group are activated.

-

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a Lewis base and can be readily protonated or alkylated. This basic center is a key handle for salt formation to improve aqueous solubility and crystallinity.

-

Storage and Handling: The compound is expected to be a stable solid. It should be stored in a cool, dry, well-ventilated area, protected from light and strong oxidizing agents.[11] Standard personal protective equipment should be used when handling.

Potential Applications in Drug Discovery

The unique structural amalgamation within this compound makes it a compelling scaffold for targeting several classes of proteins implicated in human disease.

-

Kinase Inhibition: Many FDA-approved kinase inhibitors, such as Sorafenib and Regorafenib, feature a trifluoromethylphenyl moiety linked to a nitrogen heterocycle via an amide or urea bond.[5] This scaffold is adept at occupying the ATP-binding pocket of various kinases, suggesting the title compound could serve as a valuable starting point for developing novel kinase inhibitors.

-

GPCR Modulation: Substituted benzamides are known to act as ligands for G-protein coupled receptors (GPCRs). For instance, 2-sulfonamidebenzamide derivatives have been identified as allosteric modulators of MrgX1, a GPCR involved in pain pathways.[9] The title compound shares a core 2-amino-benzamide structure, warranting its investigation against various GPCR targets.

-

Ion Channel Blockers: The transient receptor potential cation channel 5 (TRPC5) has been explored as a target for chronic kidney disease and pain, with 2-aminobenzimidazole derivatives showing promise as inhibitors.[12] The structural similarity suggests that related benzamide scaffolds could also modulate ion channel activity.

Conclusion

This compound is a thoughtfully designed molecule with significant potential as a versatile scaffold in drug discovery. Its synthesis is achievable through robust, well-documented chemical transformations. The combination of a pyrrolidine ring for improved physicochemical properties, a trifluoromethyl group for metabolic stability and binding, and a benzamide core for target interaction provides a strong foundation for the development of novel therapeutic agents. This guide provides the fundamental chemical knowledge required for researchers to synthesize, characterize, and strategically deploy this promising compound in their research and development programs.

References

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Tradeindia. (n.d.). 5-amino-2-pyrrolidin-1-yl-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(4), 2115-2143. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

-

Khlestkin, V. K., & Volcho, K. P. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5539. Retrieved from [Link]

- Google Patents. (2017). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

- Google Patents. (2007). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

-

Royal Society of Chemistry. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of trifluoromethyl-functionalized benzo[de][1][6]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-pyrrolidin-1-ylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor... Journal of Medicinal Chemistry, 64(8), 4870-4890. Retrieved from [Link]

-

Singleton, S. F., et al. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 8(11), 1148-1153. Retrieved from [Link]

-

Sharma, S., et al. (2019). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors... ChemMedChem, 14(1), 1-8. Retrieved from [Link]

-

Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(24), 4231-4234. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoyl-benzamide. Retrieved from [Link]

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. aceschem.com [aceschem.com]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5 [chemicalbook.com]

- 11. 5-amino-2-pyrrolidin -1-yl-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide - Cas No: 326182-65-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 12. researchgate.net [researchgate.net]

A Practical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, a molecule of interest in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation is a foundational requirement for advancing any chemical entity. This document outlines the theoretical and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By synthesizing established spectroscopic principles with predictive analysis based on the molecule's distinct functional moieties, this guide serves as a self-validating protocol for confirming its chemical identity. We will detail not only the expected spectral data but also the causality behind the experimental choices, ensuring a robust and reproducible analytical workflow.

Molecular Structure and Analytical Strategy

The structural elucidation of this compound hinges on the synergistic use of three core analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the atomic-level blueprint of the molecule, detailing the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

-

Infrared (IR) Spectroscopy: Serves as a rapid diagnostic tool for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Delivers a precise measurement of the molecular weight and offers crucial information about the molecule's fragmentation pattern, further corroborating its structure.

The molecule itself is comprised of three key regions, each expected to produce characteristic signals:

-

The pyrrolidine ring : An aliphatic, cyclic amine.

-

The benzamide core : A substituted aromatic ring connected to a primary amide.

-

The trifluoromethyl group : A powerful electron-withdrawing group that significantly influences the electronic environment of the aromatic ring.

Our strategy is to predict the spectral output from each technique based on these substructures and then provide a validated protocol for acquiring this data experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule characterization, offering unparalleled detail about molecular structure. For this compound, both ¹H and ¹³C NMR are essential for complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will map out all non-exchangeable protons. The chemical shifts are influenced by the electron density around the nucleus; electron-withdrawing groups (like -CF₃ and -C=O) shift signals downfield (to a higher ppm), while electron-donating groups (like the pyrrolidine nitrogen) shift nearby signals upfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (Predicted for CDCl₃ solvent at 400 MHz)

| Assigned Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide (-CONH₂) | 5.5 - 7.5 | Broad Singlet | 2H | Broad, exchangeable protons. Position is concentration and solvent dependent. |

| Aromatic H-6 | 7.8 - 8.0 | Doublet | 1H | Ortho to the electron-withdrawing CF₃ group, expected to be the most downfield aromatic proton. |

| Aromatic H-4 | 7.6 - 7.7 | Doublet of Doublets | 1H | Coupled to both H-3 and H-6. |

| Aromatic H-3 | 7.0 - 7.2 | Doublet | 1H | Ortho to the electron-donating pyrrolidine group, expected to be the most upfield aromatic proton. |

| Pyrrolidine (-NCH₂) | 3.2 - 3.4 | Triplet | 4H | Protons on carbons adjacent to the nitrogen atom. |

| Pyrrolidine (-CH₂) | 1.9 - 2.1 | Multiplet | 4H | Protons on the remaining carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. The chemical shifts are highly predictable based on hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (Predicted for CDCl₃ solvent at 100 MHz)

| Assigned Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C=O) | 168 - 172 | Typical chemical shift for a primary amide carbonyl carbon. |

| Aromatic C-2 | 145 - 150 | Quaternary carbon attached to the electron-donating pyrrolidine nitrogen. |

| Aromatic C-1 | 135 - 140 | Quaternary carbon attached to the amide group. |

| Aromatic C-4 | 130 - 133 | Aromatic CH carbon. |

| Aromatic C-6 | 128 - 131 (quartet) | Aromatic CH carbon adjacent to the CF₃ group; may show coupling to fluorine. |

| Aromatic C-5 | 125 - 128 (quartet) | Quaternary carbon attached to the CF₃ group; will appear as a quartet due to C-F coupling. |

| Trifluoromethyl (-CF₃) | 122 - 126 (quartet) | The carbon of the CF₃ group itself, exhibiting strong one-bond C-F coupling. |

| Aromatic C-3 | 118 - 122 | Aromatic CH carbon ortho to the pyrrolidine group. |

| Pyrrolidine (-NCH₂) | 50 - 55 | Aliphatic carbons directly bonded to the nitrogen atom.[1] |

| Pyrrolidine (-CH₂) | 24 - 28 | The remaining two aliphatic carbons in the pyrrolidine ring.[1] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures that the acquired data is of high quality and suitable for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable N-H protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

-

Instrument Setup (for a standard 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are critical for validating the connectivity predicted in Tables 1 and 2.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. The principle rests on the absorption of infrared radiation at frequencies corresponding to the natural vibrational modes of specific chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound should display several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Primary Amide | Two distinct bands (asymmetric and symmetric stretching) are expected for the -NH₂ group.[3] |

| 3050 - 3000 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic | Stretching of sp³ C-H bonds in the pyrrolidine ring.[4] |

| 1680 - 1650 | C=O Stretch (Amide I) | Primary Amide | A strong, sharp absorption is one of the most prominent features of an amide.[5] |

| 1620 - 1580 | N-H Bend (Amide II) | Primary Amide | Bending vibration of the N-H bonds.[6] |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl | A very strong and often complex series of bands is the hallmark of a C-F bond. |

| 1250 - 1180 | C-N Stretch | Aryl-Amine | Stretching vibration for the bond between the aromatic ring and the pyrrolidine nitrogen. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers equipped with an ATR accessory provide a simple and robust method for obtaining high-quality IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major peaks in the spectrum and compare them with the predicted values in Table 3.

-

Caption: ATR-FTIR data acquisition workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.

Predicted Mass Spectrum (High-Resolution ESI-MS)

-

Molecular Formula: C₁₂H₁₃F₃N₂O

-

Monoisotopic Mass: 274.0980 g/mol

-

Predicted Ion: In positive ion mode ESI, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.

-

Expected m/z: 275.1053

High-resolution mass spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing an unambiguous determination of the elemental composition.

Table 4: Predicted Key Fragment Ions (Tandem MS/MS)

| Predicted m/z | Proposed Fragment Structure | Rationale for Fragmentation |

| 257.09 | [M+H - H₂O]⁺ | Loss of water from the protonated amide. |

| 205.06 | [M+H - C₄H₈N]⁺ | Cleavage of the C-N bond between the aromatic ring and the pyrrolidine, losing the pyrrolidine radical. |

| 188.03 | [M+H - CONH₂ - C₂H₄]⁺ | Loss of the benzamide group followed by fragmentation of the pyrrolidine ring. |

| 70.08 | [C₄H₈NH]⁺ | The protonated pyrrolidine ring itself, a common fragment. |

The fragmentation of benzamides often involves the loss of NH₂, resulting in a stable benzoyl cation.[7] The presence of the pyrrolidine offers an alternative, prominent fragmentation pathway.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC-MS System Parameters:

-

Liquid Chromatography: Use a standard C18 reverse-phase column. The mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to facilitate protonation.

-

Mass Spectrometry (ESI Source):

-

Ionization Mode: Positive (+)

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~120-150 °C

-

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the sample.

-

Acquire the full scan mass spectrum. The base peak should correspond to the predicted [M+H]⁺ ion.

-

To validate the structure, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 275.1) and fragmenting it to compare the resulting product ions with those predicted in Table 4.[8]

-

Caption: LC-MS data acquisition workflow for structural confirmation.

Conclusion: A Triad of Evidence for Structural Confirmation

The definitive structural confirmation of this compound is not achieved by a single technique but by the convergence of evidence from NMR, IR, and MS.

-

MS confirms the elemental composition and molecular weight.

-

IR confirms the presence of the key amide, aromatic, and aliphatic functional groups.

-

NMR provides the final, unambiguous proof by elucidating the precise atomic connectivity and chemical environment of every part of the molecule.

By following the predictive models and experimental protocols outlined in this guide, a researcher can confidently and reproducibly verify the identity and purity of this compound, a critical step in any research or development pipeline.

References

-

Biological Magnetic Resonance Bank (BMRB). Entry bmse000668 for Benzamide. University of Wisconsin-Madison. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76148933, 2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide. [Link]

-

NIST/NIH/EPA. Mass spectrum of 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST Chemistry WebBook. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

-

Tchoukoua, A., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione. ResearchGate. [Link]

-

Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues. ResearchGate. [Link]

-

Organic Chemistry Frontiers. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Royal Society of Chemistry. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]

-

Tradeindia. 5-amino-2-pyrrolidin -1-yl-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide. [Link]

-

DeFlores, L. P., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society. [Link]

-

NIST/NIH/EPA. Infrared Spectrum of Benzamide. NIST Chemistry WebBook. [Link]

-

ResearchGate. FT–IR benzamide (1). [Link]

-

Zhang, B., et al. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

-

SpectraBase. Mass Spectrum of N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoyl-benzamide. [Link]

-

SpectraBase. 13C NMR of Benzamide, N-(2-fluorophenyl)-3-trifluoromethyl-. [Link]

-

Gadge, S. T., & Bhanage, B. M. (2014). Supporting Information for Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system. The Royal Society of Chemistry. [Link]

-

Receptor Chem. Product listings with chemical formulas. [Link]

-

Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. [Link]

Sources

- 1. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 2. bmse000668 Benzamide at BMRB [bmrb.io]

- 3. Benzamide [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide Interactions

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery.[1] Structure-based drug design (SBDD) is now a cornerstone of this process, enabling the rational design and optimization of therapeutic agents based on the three-dimensional structures of their biological targets.[2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies for characterizing the interactions of a novel compound, 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide. As this molecule is a representative of a broad class of pharmacologically relevant structures, the principles and protocols detailed herein are widely applicable. This document moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to provide a framework for robust, self-validating computational research.

Introduction: The Compound and the Computational Imperative

The subject of our study, this compound, incorporates several privileged chemical motifs in medicinal chemistry. The benzamide scaffold is present in numerous approved drugs, often involved in critical hydrogen bonding interactions with protein targets.[4][5] The pyrrolidine ring , a saturated heterocycle, provides a three-dimensional structure that can effectively explore pharmacophore space, while its nitrogen atom can act as a key basicity center.[6] The trifluoromethyl group is a bioisostere for other chemical groups and is frequently used to enhance metabolic stability and binding affinity through favorable lipophilic and electronic interactions.

Given these features, this compound could plausibly interact with a range of biological targets, such as kinases, polymerases, or G-protein coupled receptors.[7][8] Instead of costly and time-consuming high-throughput screening, an in silico approach allows us to predict potential targets, elucidate binding mechanisms, and evaluate drug-like properties, thereby streamlining the discovery process and focusing laboratory resources on the most promising leads.[1]

This guide will detail a complete structure-based drug design workflow, from initial target identification to the nuanced interpretation of simulation data.

The In Silico Modeling & Analysis Workflow

A robust computational analysis follows a multi-stage process where the output of one stage informs the input of the next, creating a funnel of increasing accuracy and computational cost.[9]

Caption: High-level overview of the in silico drug discovery workflow.

Target Identification and System Preparation

Rationale: Before any simulation, we must identify a plausible biological target and meticulously prepare both the protein (receptor) and the ligand to ensure the starting structures are chemically and physically realistic. An improperly prepared system will yield meaningless results, regardless of the computational power applied.

Target Identification: For a novel compound without a known target, several strategies can be employed:

-

Literature & Database Mining: Search for structurally similar compounds (e.g., other benzamide or pyrrolidine derivatives) in databases like ChEMBL or PubChem to identify their known biological targets. Recent studies have successfully used computational approaches to design and evaluate benzamide derivatives for targets like glucokinase activators and CYP1B1 inhibitors.[4][5]

-

Reverse Docking: Screen the ligand against a library of known protein binding sites to identify potential targets. This is a computationally intensive but powerful hypothesis-generating tool.

For this guide, let's assume through such a search we've identified a hypothetical target: Prokaryotic cell division protein FtsZ , a promising antibacterial target that has been shown to be inhibited by benzamide derivatives.[10][11]

Experimental Protocol: System Preparation

-

Receptor Acquisition and Cleaning:

-

Download the 3D crystal structure of FtsZ from the Protein Data Bank (PDB).[12] Let's use a representative PDB ID, e.g., 1W5A.

-

Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Inspect the protein for missing residues or loops. If significant segments are missing, homology modeling may be required, though this adds a layer of complexity and potential inaccuracy.[3]

-

Add hydrogen atoms, as they are typically absent in PDB files but crucial for defining hydrogen bonds and electrostatic interactions.

-

Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or LigPrep.[13]

-

Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF) to find a low-energy starting conformation.

-

Assign partial atomic charges, which are critical for calculating electrostatic interactions.

-

Molecular Docking: Predicting the Binding Mode

Rationale: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[14][15] It uses a search algorithm to explore possible poses and a scoring function to rank them, providing a rapid assessment of binding likelihood and identifying key intermolecular interactions.[14] This step is crucial for generating a plausible starting structure for more rigorous, and computationally expensive, simulations.

Caption: The workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site on the FtsZ protein. The choice of this box is critical; if it's too small, you may miss the correct pose, and if it's too large, you decrease sampling efficiency.[3]

-

Configuration: Prepare a configuration file specifying the receptor, ligand, grid parameters, and search space parameters (e.g., exhaustiveness). Higher exhaustiveness increases the likelihood of finding the optimal pose but requires more computational time.

-

Execution: Run the AutoDock Vina algorithm. It will perform a stochastic search using a gradient-based optimization method to generate multiple binding poses.[13]

-

Analysis of Results:

-

The primary output is a set of binding poses ranked by their scoring function value (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function.

-

Visualize the top-ranked poses within the FtsZ binding site. Analyze the key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

-

Self-Validation: Cluster the resulting poses based on root-mean-square deviation (RMSD). A tight cluster of low-energy poses suggests a well-defined and favorable binding mode. If the poses are scattered with disparate scores, the binding prediction is less reliable.

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (FtsZ) | Interaction Type |

| 1 | -8.5 | GLY21, THR108, ASP210 | H-Bond, Hydrophobic |

| 2 | -8.2 | GLY21, VAL307, ALA355 | Hydrophobic |

| 3 | -7.9 | THR108, GLY107 | H-Bond |

Table 1: Example output from a molecular docking study. Lower binding affinity scores indicate more favorable predicted binding.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Rationale: Docking provides a static snapshot of the interaction. However, biological systems are dynamic. MD simulations model the movements of atoms in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose and revealing conformational changes that docking cannot capture.[16][17] A stable MD trajectory validates the docking result and provides a refined ensemble of structures for more accurate energy calculations.[18]

Caption: The sequential stages of preparing and running an MD simulation.

Experimental Protocol: MD Simulation with GROMACS

-

System Setup:

-

Use the top-ranked docked pose of the FtsZ-ligand complex as the starting structure.

-

Select an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand). Force field choice is paramount as it dictates the potential energy function used to calculate interatomic forces.[16][19]

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization to relax the system and remove any steric clashes.

-

Run two short equilibration phases: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

-

-

Production Run:

-

Execute the production MD simulation for a duration sufficient to observe the system's behavior and achieve convergence (typically 50-200 nanoseconds for binding stability assessment).

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not dissociating from the binding pocket.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible or rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Binding Free Energy Calculation: Quantifying Affinity

Rationale: While docking scores provide a rank-ordering, they are not a precise measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and MM/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of the binding free energy by analyzing snapshots from the stable portion of an MD trajectory.[20][21][22] These "end-point" methods provide a good balance between accuracy and computational cost.[23][24]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)[23]

Each term is composed of molecular mechanics energy, solvation energy, and conformational entropy.[21][24]

Caption: Components of the MM/PBSA and MM/GBSA binding free energy calculation.

Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Select snapshots (frames) from the equilibrated, stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the energy terms for the complex, the isolated receptor, and the isolated ligand.

-

Averaging: Average the calculated free energies over all snapshots to obtain the final ΔG_bind and its components.

| Energy Component | Average Contribution (kcal/mol) | Interpretation |

| ΔE_vdw (van der Waals) | -45.5 | Favorable contribution from hydrophobic and shape-complementarity interactions. |

| ΔE_elec (Electrostatic) | -20.1 | Favorable contribution from hydrogen bonds and charge-charge interactions. |

| ΔG_pol (Polar Solvation) | +35.8 | Unfavorable energy required to desolvate polar groups upon binding. |

| ΔG_np (Non-polar Solvation) | -4.2 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total) | -34.0 | Strong predicted binding affinity. |

Table 2: Example decomposition of binding free energy from an MM/PBSA calculation. The final ΔG_bind provides a quantitative estimate of binding strength.

In Silico ADMET Prediction: Evaluating Drug-Likeness

Rationale: High binding affinity is useless if a compound has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use quantitative structure-activity relationships (QSAR) and machine learning to predict these properties early in the discovery process, helping to avoid costly late-stage failures.[25][26][27][28]

Protocol: ADMET Profiling using Web Servers (e.g., SwissADME)

-

Input: Submit the 2D structure or SMILES string of the compound.

-

Analysis: The server calculates a wide range of physicochemical and pharmacokinetic properties.

-

Interpretation: Evaluate the compound's profile against established criteria for drug-likeness, such as Lipinski's Rule of Five.

| Property | Predicted Value | Assessment |

| Molecular Weight | 286.25 g/mol | Good (< 500) |

| LogP (Lipophilicity) | 2.85 | Good (< 5) |

| H-Bond Donors | 1 | Good (≤ 5) |

| H-Bond Acceptors | 2 | Good (≤ 10) |

| GI Absorption | High | Likely to be well-absorbed from the gut.[29] |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving this metabolic enzyme.[29] |

| Synthetic Accessibility | 2.5 | Relatively easy to synthesize. |

Table 3: A sample ADMET profile for this compound.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of this compound. Through a combination of molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, we have moved from a simple chemical structure to a rich, dynamic model of its potential biological activity.

The computational data generated through this process—including a predicted binding pose, confirmation of complex stability, a quantitative estimate of binding affinity, and a promising drug-like profile—provide a strong, data-driven hypothesis. This hypothesis must now be validated through in vitro and in vivo experiments. The in silico model serves as a guide for this future work, for example, by suggesting specific residues in the FtsZ binding site that could be mutated to confirm the predicted binding mode. This iterative cycle of computational prediction and experimental validation is the engine of modern, efficient drug discovery.[2]

References

-

Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(9), 1123–1133. [Link]

-

Alamri, M. A. (2021). Structure-Based Drug Design Workflow. Methods in molecular biology (Clifton, N.J.), 2266, 269–283. [Link]

-

Bhatt, S., & Guttula, K. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in pharmacology (San Diego, Calif.), 103, 139–162. [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

-

Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of chemical information and modeling, 51(1), 69–82. [Link]

-

Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in molecular biology (Clifton, N.J.), 2390, 447–460. [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. [Link]

-

Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in molecular biology (Clifton, N.J.), 1762, 31–48. [Link]

-

Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

-

Dr. Omics Education. (2025). Structure-Based Drug Design: Methods and Case Studies. [Link]

-

Drug Discovery News. (n.d.). The power of structure-based drug design. [Link]

-

Singh, N., & Somvanshi, P. (2019). A Structure-Based Drug Discovery Paradigm. International journal of molecular sciences, 20(11), 2805. [Link]

-

ResearchGate. (2021). (PDF) Structure-Based Drug Design Workflow. [Link]

-

Kumar, V., Singh, P., Singh, P., Kumar, A., & Singh, J. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of the Indian Chemical Society, 99(2), 100305. [Link]

-

Journal of Pharmaceutical Chemistry. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

Meiler, J., & Baker, D. (2006). Small-molecule ligand docking into comparative models with Rosetta. Nature protocols, 1(6), 2846–2856. [Link]

-

IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

-

Wang, Y. H., Li, Y., Yang, L., Li, X. Q., Liu, H. M., & Wang, Q. M. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical biology & drug design, 78(2), 211–222. [Link]

-

El fadili, M., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(10), 105105. [Link]

-

Lin, Y. M., Chen, Y. R., Chen, C. H., Chen, C. L., Lin, C. H., Chang, L. S., & Chen, Y. C. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. British journal of pharmacology, 160(7), 1677–1689. [Link]

-

Walsh Medical Media. (n.d.). Computational Approaches in Drug Discovery and Development. [Link]

-

Iwanami, S., Takashima, A., Iinuma, K., Iwaoka, K., Oshima, E., & Usuda, S. (1983). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of medicinal chemistry, 26(6), 825–832. [Link]

-

Suthar, S. K., & Sharma, S. (2011). Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. Medicinal chemistry research, 20(9), 1599–1608. [Link]

-

Le Tiran, A., et al. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4372-4383. [Link]

-

Tufail, M. B., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1289, 135839. [Link]

-

Singh, S., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(14), 6759-6775. [Link]

-

Shrivastav, A., et al. (2001). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. General and Applied Toxicology, 1, 1-10. [Link]

-

Basile, L., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5800. [Link]

-

ResearchGate. (2023). (PDF) In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. [Link]

-

MDPI. (2024). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. [Link]

-

Villa, S., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. [Link]

-

PubMed Central. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. [Link]

-

Villa, S., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds [pubmed.ncbi.nlm.nih.gov]

- 9. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peng-lab.org [peng-lab.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 28. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 29. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

Potential biological targets of trifluoromethylbenzamide derivatives

An In-depth Technical Guide to the Biological Targets of Trifluoromethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylbenzamide moiety is a privileged scaffold in modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. Its unique electronic and steric characteristics have led to the development of a diverse array of bioactive compounds with therapeutic potential across multiple disease areas. This guide provides an in-depth exploration of the key biological targets of trifluoromethylbenzamide derivatives, focusing on the mechanistic rationale behind their activity and the experimental methodologies required for their characterization. We will delve into specific examples of enzyme inhibition, ion channel modulation, and receptor antagonism, offering a technical narrative grounded in scientific integrity and actionable insights for drug discovery and development.

Part 1: Enzyme Inhibition - Targeting Histone Deacetylase 6 (HDAC6)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Among the various isoforms, HDAC6 is a unique cytoplasmic enzyme involved in protein quality control, cell motility, and microtubule dynamics. Its dysregulation has been implicated in cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.

Mechanistic Insight: Why Trifluoromethylbenzamides are Effective HDAC6 Inhibitors

The effectiveness of trifluoromethylbenzamide derivatives as HDAC6 inhibitors stems from their ability to chelate the zinc ion within the enzyme's active site. The benzamide carbonyl and hydroxylamine or hydroxamic acid group, often incorporated into these inhibitors, form strong coordinating bonds with the catalytic zinc, effectively blocking substrate access. The trifluoromethyl group enhances the acidity of the amide proton, leading to a more favorable interaction with the active site. Furthermore, the phenyl ring provides a scaffold for introducing various substituents that can exploit specific sub-pockets within the HDAC6 active site, thereby increasing potency and selectivity.

Featured Compound: A Potent Trifluoromethylbenzamide-based HDAC6 Inhibitor

One notable example is a trifluoromethylbenzamide-based compound that has demonstrated high potency and selectivity for HDAC6. This compound typically features a hydroxamic acid zinc-binding group, a trifluoromethylbenzamide cap that interacts with the rim of the active site, and a linker region that optimizes the geometry for binding.

Experimental Workflow: Validating HDAC6 Inhibition

The validation of a potential HDAC6 inhibitor involves a multi-step process, from initial screening to cellular activity confirmation.

Diagram: Workflow for HDAC6 Inhibitor Validation

Caption: A streamlined workflow for the validation of HDAC6 inhibitors.

Protocol 1: Fluorogenic HDAC6 Inhibition Assay

This is a common primary screening assay to quantify the enzymatic activity of HDAC6.

Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC6 activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the trifluoromethylbenzamide test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Enzyme and Substrate Preparation: Dilute recombinant human HDAC6 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer to the desired concentrations.

-

Assay Reaction: In a 96-well black microplate, add the test compound, HDAC6 enzyme, and allow to pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate for 1 hour at 37°C.

-

Develop Signal: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a stop buffer (e.g., containing a potent HDAC inhibitor like Trichostatin A). Incubate for 15 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for α-tubulin Acetylation

This cellular assay confirms the target engagement of the HDAC6 inhibitor in a cellular context.

Principle: HDAC6 is the primary deacetylase for α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or a cancer cell line of interest) and allow them to adhere overnight. Treat the cells with increasing concentrations of the trifluoromethylbenzamide inhibitor for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) should be used as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the fold-change in acetylated α-tubulin levels relative to the loading control.

Quantitative Data: Potency of Trifluoromethylbenzamide-based HDAC6 Inhibitors

| Compound Class | Example Compound | Target | IC50 (nM) | Cell-based Potency (EC50, nM) |

| Trifluoromethylbenzamide-based | Compound X | HDAC6 | 5 | 50 (α-tubulin acetylation) |

Part 2: Ion Channel Modulation - Targeting Voltage-gated Sodium Channel Nav1.7

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is predominantly expressed in peripheral sensory neurons and plays a critical role in pain perception. Genetic studies in humans have validated Nav1.7 as a key target for the treatment of chronic pain.

Mechanistic Insight: State-Dependent Blockade of Nav1.7

Trifluoromethylbenzamide derivatives can act as potent Nav1.7 inhibitors by physically occluding the channel pore. These compounds often exhibit a state-dependent mechanism of action, meaning they bind with higher affinity to the open or inactivated states of the channel compared to the resting state. This property is therapeutically advantageous as it allows for selective targeting of hyperactive neurons, which are characteristic of chronic pain states, while sparing normally functioning neurons. The trifluoromethyl group can enhance the binding affinity and modulate the pharmacokinetic properties of the inhibitor.

Featured Compound: PF-05089771

PF-05089771 is a well-characterized Nav1.7 inhibitor that incorporates a trifluoromethylbenzamide moiety. It has demonstrated high potency and selectivity for Nav1.7 and has been investigated in clinical trials for the treatment of chronic pain.

Experimental Workflow: Characterizing Nav1.7 Inhibitors

The characterization of Nav1.7 inhibitors requires specialized electrophysiological techniques to measure the ion channel's activity directly.

Diagram: Workflow for Nav1.7 Inhibitor Characterization

Caption: A workflow for the characterization of Nav1.7 inhibitors.

Protocol 3: Manual Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information on the potency and mechanism of action of a Nav1.7 inhibitor.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing Nav1.7 channels. This allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels.

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line stably expressing human Nav1.7 (e.g., HEK293 or CHO cells). Culture the cells on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Pipette Preparation: Pull a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell at a holding potential where the channels are in the resting state (e.g., -120 mV). Apply a series of depolarizing voltage steps to elicit Nav1.7 currents.

-

Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the Nav1.7 current.

-

Data Analysis: Measure the peak current amplitude at each compound concentration and calculate the percent inhibition. Determine the IC50 value from the dose-response curve. To assess state-dependence, vary the holding potential or the frequency of the depolarizing pulses.

Quantitative Data: Potency of Trifluoromethylbenzamide-based Nav1.7 Inhibitors

| Compound Class | Example Compound | Target | IC50 (nM) (Resting State) | IC50 (nM) (Inactivated State) |

| Trifluoromethylbenzamide-based | PF-05089771 | Nav1.7 | 11 | 1.5 |

Part 3: Receptor Antagonism - Targeting Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal sensor for heat, protons, and capsaicin. It is highly expressed in nociceptive sensory neurons and is a key player in the detection and integration of painful stimuli. Antagonism of TRPV1 is a promising strategy for the treatment of inflammatory and neuropathic pain.

Mechanistic Insight: Competitive Antagonism at the Capsaicin Binding Site

Trifluoromethylbenzamide derivatives can function as TRPV1 antagonists by competitively binding to the same site as capsaicin, the pungent compound in chili peppers. This binding prevents the conformational changes necessary for channel opening, thereby blocking the influx of cations (primarily Ca2+ and Na+) that leads to neuronal excitation and the sensation of pain. The trifluoromethyl group can contribute to the hydrophobic interactions within the binding pocket, enhancing the antagonist's affinity and duration of action.

Experimental Workflow: Evaluating TRPV1 Antagonists

The evaluation of TRPV1 antagonists typically involves cell-based functional assays that measure the influx of calcium upon channel activation.

Diagram: Workflow for TRPV1 Antagonist Evaluation

Caption: A workflow for the evaluation of TRPV1 antagonists.

Protocol 4: Calcium Imaging Assay

This is a high-throughput screening-compatible assay to assess the functional activity of TRPV1 antagonists.

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV1 with an agonist (e.g., capsaicin) leads to calcium influx and an increase in fluorescence. An antagonist will block this response.

Step-by-Step Methodology:

-

Cell Preparation: Plate cells stably expressing TRPV1 (e.g., HEK293 or CHO) in a 96- or 384-well black, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add the trifluoromethylbenzamide test compounds at various concentrations. Incubate for 15-30 minutes.

-

Agonist Stimulation and Imaging: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). Add a TRPV1 agonist (e.g., capsaicin) to all wells simultaneously and record the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value from the dose-response curve.

Quantitative Data: Potency of Trifluoromethylbenzamide-based TRPV1 Antagonists

| Compound Class | Example Compound | Target | IC50 (nM) (Calcium Assay) |

| Trifluoromethylbenzamide-based | Compound Y | TRPV1 | 20 |

Conclusion

The trifluoromethylbenzamide scaffold is a versatile and powerful tool in the design of potent and selective modulators of a wide range of biological targets. This guide has provided a detailed overview of its application in targeting an enzyme (HDAC6), an ion channel (Nav1.7), and a receptor (TRPV1), highlighting the mechanistic rationale and key experimental protocols for their validation. The insights and methodologies presented here are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively advance their discovery programs and unlock the full therapeutic potential of this remarkable chemical moiety.

References

-

HDAC6 Inhibitors: Journal of Medicinal Chemistry, "Discovery of Potent and Selective HDAC6 Inhibitors Bearing a Trifluoromethylbenzamide Cap Group for the Treatment of Cancer", [Link]

-

Nav1.7 Inhibitors: Journal of Medicinal Chemistry, "Discovery of PF-05089771, a Potent, Selective, and Orally Bioavailable Nav1.7 Inhibitor for the Treatment of Chronic Pain", [Link]

-

TRPV1 Antagonists: Bioorganic & Medicinal Chemistry Letters, "Novel Benzamide Derivatives as Potent TRPV1 Antagonists", [Link]

-

P2X7 Receptor Antagonists: ACS Medicinal Chemistry Letters, "Discovery of N-((Adamantan-1-yl)methyl)-5-(3-(trifluoromethyl)benzamido)isoxazole-4-carboxamide as a Potent and Orally Bioavailable P2X7 Receptor Antagonist", [Link]

-